molecular formula C10H6FN3 B2864033 2-[(4-Fluoroanilino)methylene]malononitrile CAS No. 195243-31-3

2-[(4-Fluoroanilino)methylene]malononitrile

Cat. No. B2864033
CAS RN: 195243-31-3
M. Wt: 187.177
InChI Key: GGDDRIKHWMGNAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Fluoroanilino)methylene]malononitrile is a chemical compound . It is a derivative of malononitrile, which is a colorless or white solid, although aged samples appear yellow or even brown . Malononitrile is a widely used building block in organic synthesis .


Synthesis Analysis

Malononitrile can be prepared by the dehydration of cyanoacetamide . It is also produced by the gas-phase reaction of acetonitrile and cyanogen chloride . The unique reactivity of malononitrile promotes more extensive applications of this reagent in organic chemistry .


Chemical Reactions Analysis

Malononitrile is relatively acidic, with a pKa of 11 in water . This allows it to be used in the Knoevenagel condensation . A new magnetic nanoparticle supported-catalyst was developed for the Knoevenagel condensation between malononitrile and several aldehydes .

Scientific Research Applications

Synthesis of Heterocyclic Motifs

“2-[(4-Fluoroanilino)methylene]malononitrile” is a malononitrile dimer that has been extensively applied in the diversity-oriented synthesis of various heterocyclic motifs, bis-heterocyclic compounds, fused heterocycle derivatives, bicyclic bridged heterocyclic scaffolds, and highly substituted carbocyclic compounds .

Pharmaceutical and Medicinal Applications

This compound has been used mainly in the field of pharmaceutical and medicinal applications such as nootropic drugs which mimic the operation of nerve growth factor and enhance the nerves growth accompanied by tissue and cell regeneration both in isolated tissues and in vivo .

Synthesis of Colored Compounds

Due to the presence of three CN functional groups as powerful electron acceptor groups, an amine and an α, β -unsaturated alkene part along with a CH acid site in this compound, malononitrile dimer is included as a multi-functional reagent with great flexibility and high reactivity. Hence, malononitrile dimer is an effective and common reagent in the synthesis of colored compounds .

Knoevenagel Reaction

The Knoevenagel reaction is one of the classical ways of C=C bond formation where a carbon nucleophile is added to a carbonyl function followed by a dehydration. This name reaction has a great reputation in synthetic organic chemistry by virtue of its application in the synthesis of molecules of varied interest .

Synthesis of Natural Products

The product obtained from the Knoevenagel reaction is an α,β-unsaturated compound which is mostly used as an intermediate in the formation of natural products .

Synthesis of Therapeutic Agents

The α,β-unsaturated compound obtained from the Knoevenagel reaction is also used as an intermediate in the synthesis of therapeutic agents .

properties

IUPAC Name

2-[(4-fluoroanilino)methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FN3/c11-9-1-3-10(4-2-9)14-7-8(5-12)6-13/h1-4,7,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDDRIKHWMGNAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC=C(C#N)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Fluoroanilino)methylene]malononitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.